molecular formula C22H22N2O3 B4187256 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone

Cat. No. B4187256
M. Wt: 362.4 g/mol
InChI Key: UDJMFWUVROIAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the growth of various tumor cell lines and has been investigated for its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.

Mechanism of Action

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key mediator of angiogenesis. By inhibiting VEGFR2 activity, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone prevents the formation of new blood vessels and starves tumors of the nutrients and oxygen they need to grow.
Biochemical and physiological effects:
In addition to its anti-angiogenic effects, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. Additionally, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be effective in inhibiting the growth of various tumor cell lines. However, one limitation of using 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone is that it is a small molecule inhibitor, which means that it may not be effective in targeting all aspects of tumor growth and metastasis.

Future Directions

There are several potential future directions for research involving 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone. One area of interest is the development of combination therapies that include 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone and other anti-cancer agents. Additionally, there is ongoing research into the use of 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone in combination with radiation therapy. Another area of interest is the development of new small molecule inhibitors that target other aspects of tumor growth and metastasis. Finally, there is ongoing research into the use of 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone in the treatment of other diseases, such as macular degeneration.

Scientific Research Applications

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various tumor cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been investigated for its ability to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.

properties

IUPAC Name

2-[3-(2-phenoxyacetyl)indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(16-27-17-8-2-1-3-9-17)19-14-24(20-11-5-4-10-18(19)20)15-22(26)23-12-6-7-13-23/h1-5,8-11,14H,6-7,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJMFWUVROIAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone
Reactant of Route 2
Reactant of Route 2
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone
Reactant of Route 3
Reactant of Route 3
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone
Reactant of Route 4
Reactant of Route 4
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone
Reactant of Route 5
Reactant of Route 5
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone
Reactant of Route 6
Reactant of Route 6
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.